![molecular formula C31H24Cl2N6O2Ru-2 B13663423 [Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 is a ruthenium-based coordination complex. It consists of a central ruthenium ion coordinated to two 2,2’-bipyridine ligands and one 2,2’-bipyridine-4-carboxylic acid ligand, with two chloride ions balancing the charge. This compound is known for its distinctive optical and electrochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 2,2’-bipyridine-4-carboxylic acid in an aqueous solution. The reaction is often carried out under reflux conditions with a reducing agent such as hypophosphorous acid to reduce Ru(III) to Ru(II) . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized from Ru(II) to Ru(III).
Reduction: It can also be reduced back to Ru(II) from Ru(III) using appropriate reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxodisulfate and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as hypophosphorous acid and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and elevated temperatures.
Major Products
Oxidation: The major product is the oxidized form of the complex, 3.
Reduction: The reduced form is [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2.
Substitution: Products vary depending on the substituting ligand but generally result in new coordination complexes.
Scientific Research Applications
Chemistry
The compound is widely used as a photosensitizer in photochemical reactions and as a catalyst in various redox reactions .
Biology
In biological research, it is employed as a fluorescent probe for imaging and detecting biomolecules due to its strong luminescence properties .
Medicine
Industry
Industrially, it is used in the development of electrochemical sensors and devices for detecting various analytes .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and undergo photoinduced electron transfer reactions. Upon light absorption, an electron is excited from the ground state to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photocatalysis and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Another similar compound but with different coordination geometry and properties.
Uniqueness
The presence of the 2,2’-bipyridine-4-carboxylic acid ligand in [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 provides additional functional groups for further chemical modifications and interactions, enhancing its versatility and applicability in various fields.
Properties
Molecular Formula |
C31H24Cl2N6O2Ru-2 |
|---|---|
Molecular Weight |
684.5 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;ruthenium;dichloride |
InChI |
InChI=1S/C11H8N2O2.2C10H8N2.2ClH.Ru/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-7H,(H,14,15);2*1-8H;2*1H;/p-2 |
InChI Key |
FSDJFFIQZOWARI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Cl-].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


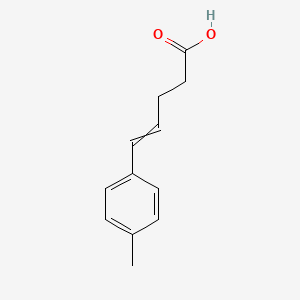
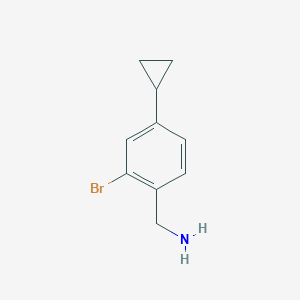
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
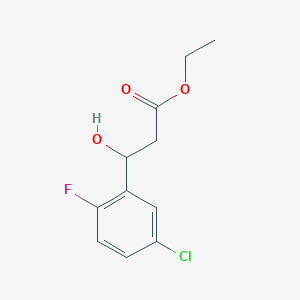
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
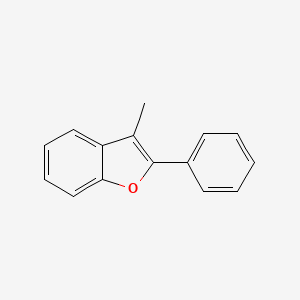
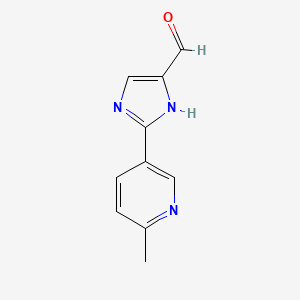

![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
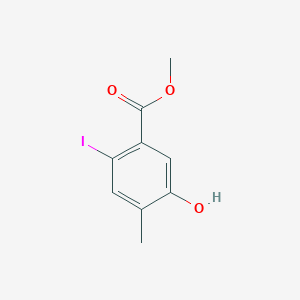
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
